N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-tryptophan
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Overview
Description
N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-tryptophan is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[c]chromen-3-yl moiety linked to an L-tryptophan derivative through an oxyacetyl bridge. Its unique structure suggests it may have interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-tryptophan typically involves multiple steps. One common approach starts with the preparation of the benzo[c]chromen-3-yl intermediate, which can be synthesized through a series of cyclization reactions involving appropriate starting materials like bromoethane . This intermediate is then reacted with an oxyacetyl derivative under controlled conditions to form the oxyacetyl-benzo[c]chromen-3-yl compound. Finally, this intermediate is coupled with L-tryptophan using peptide coupling reagents to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques, automated reaction monitoring, and purification methods such as chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The benzo[c]chromen-3-yl moiety can be oxidized under specific conditions to form corresponding quinones.
Reduction: The compound can be reduced to modify the oxidation state of the benzo[c]chromen-3-yl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the oxyacetyl moiety.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may have bioactive properties, making it useful in the study of biological pathways and mechanisms.
Medicine: Its unique structure suggests potential therapeutic applications, such as in the development of new drugs or as a probe for studying disease mechanisms.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-tryptophan likely involves interactions with specific molecular targets and pathways. The benzo[c]chromen-3-yl moiety may interact with enzymes or receptors, modulating their activity. The L-tryptophan derivative could influence neurotransmitter pathways, potentially affecting biological processes such as mood regulation and cognitive function .
Comparison with Similar Compounds
Similar Compounds
- [(6-Oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic acid
- 4-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl β-D-galactopyranoside
- (4-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yloxy)-acetic acid
Uniqueness
N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-tryptophan is unique due to its combination of a benzo[c]chromen-3-yl moiety and an L-tryptophan derivative. This dual functionality allows it to interact with a wide range of biological targets and participate in diverse chemical reactions, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C26H24N2O6 |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-[[2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C26H24N2O6/c29-24(28-22(25(30)31)11-15-13-27-21-8-4-3-5-17(15)21)14-33-16-9-10-19-18-6-1-2-7-20(18)26(32)34-23(19)12-16/h3-5,8-10,12-13,22,27H,1-2,6-7,11,14H2,(H,28,29)(H,30,31)/t22-/m0/s1 |
InChI Key |
LBMHQPSKMIUMEV-QFIPXVFZSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C3=C(C=C(C=C3)OCC(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)O)OC2=O |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C=C(C=C3)OCC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O)OC2=O |
Origin of Product |
United States |
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